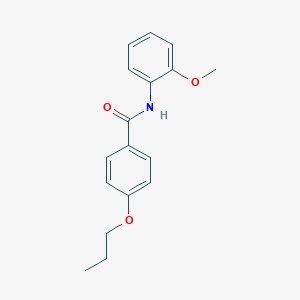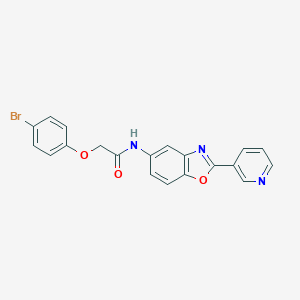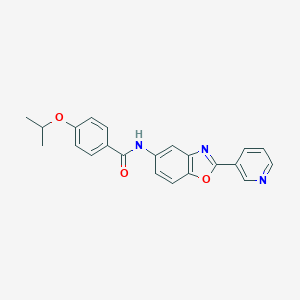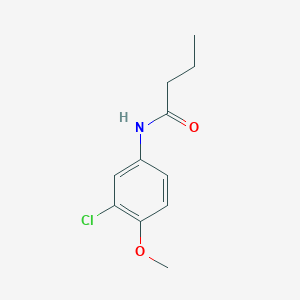![molecular formula C21H31NO2 B245144 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol](/img/structure/B245144.png)
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol, also known as CPI-169, is a novel small molecule inhibitor that specifically targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are known to play a critical role in gene transcription, and their dysregulation has been linked to a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-169 has shown promise as a potential therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been the subject of extensive scientific research.
Mecanismo De Acción
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol exerts its effects by binding to the bromodomain of BET proteins, which are critical regulators of gene transcription. By inhibiting BET proteins, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol reduces the expression of genes that are involved in disease processes such as cell proliferation, inflammation, and angiogenesis. This results in a decrease in disease severity and an improvement in overall health.
Biochemical and Physiological Effects:
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. In addition, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to improve cardiac function and reduce the formation of atherosclerotic plaques. These effects are due to the specific targeting of BET proteins by 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol, which results in the modulation of gene expression and the downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. In addition, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has shown high selectivity for BET proteins, reducing the likelihood of off-target effects. However, one limitation of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol. One area of interest is the development of more potent and selective BET inhibitors that can be used in clinical trials. In addition, the use of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the identification of biomarkers that can predict response to 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol treatment may enable more personalized approaches to therapy.
Métodos De Síntesis
The synthesis of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol involves a multi-step process that begins with the reaction of cyclopentadiene with ethyl acrylate to form a Diels-Alder adduct. The resulting compound is then subjected to a series of reactions, including hydrolysis, alkylation, and reduction, to yield the final product. The synthesis of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been optimized to produce high yields and purity, making it suitable for use in laboratory experiments and clinical trials.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and cardiovascular disease. In cancer, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to inhibit the growth of tumor cells and sensitize them to chemotherapy and radiation therapy. Inflammation is a key driver of many diseases, and 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to reduce inflammation in models of rheumatoid arthritis and sepsis. In cardiovascular disease, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to reduce the formation of atherosclerotic plaques and improve cardiac function.
Propiedades
Fórmula molecular |
C21H31NO2 |
|---|---|
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
1-cyclopentyl-5-[2-hydroxyethyl(propan-2-yl)amino]-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C21H31NO2/c1-18(2)22(16-17-23)15-9-8-14-21(24,20-12-6-7-13-20)19-10-4-3-5-11-19/h3-5,10-11,18,20,23-24H,6-7,12-17H2,1-2H3 |
Clave InChI |
XUPWMFVPLKVQOJ-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
SMILES canónico |
CC(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)



![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B245075.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245076.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)



![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)